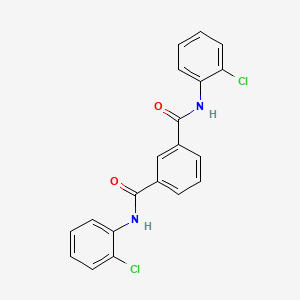

N,N'-bis(2-chlorophenyl)isophthalamide

Description

N,N'-bis(2-chlorophenyl)isophthalamide is a bis-amide compound featuring two 2-chlorophenyl substituents attached to the isophthalamide backbone. The chlorophenyl groups confer distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1-N,3-N-bis(2-chlorophenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJORMXFEQHUKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent | Solubility | Reactivity | Key Interactions |

|---|---|---|---|

| 2-Chlorophenyl | Low | Electrophilic | π-π stacking, halogen bonds |

| Mercaptoethyl (-CH2SH) | Moderate | Nucleophilic (thiol) | Metal coordination, H-bonding |

| Hydroxyphenyl (-OH) | High | H-bond donor/acceptor | O−H···O, π-π stacking |

| Piperidinyl | Low | Sterically hindered | Van der Waals, C−H···π |

Q & A

Q. What synthetic methodologies are effective for producing N,N'-bis(2-chlorophenyl)isophthalamide with high purity?

- Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction. A typical protocol involves reacting isophthaloyl chloride with 2-chloroaniline in an inert solvent (e.g., chloroform or dichloromethane) under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side reactions. After completion, the product is precipitated using dilute HCl, filtered, and washed with solvent-water mixtures. Recrystallization in ethanol yields pure product. Purity is validated via LC-MS using a C-18 column with a methanol/water gradient (0.1% formic acid) and ESI-MS detection .

- Example Data Table :

| Reagent Ratio (isophthaloyl chloride : 2-chloroaniline) | Solvent | Temperature (°C) | Yield (%) | Purity (LC-MS) |

|---|---|---|---|---|

| 1:2.2 | CHCl₃ | 0–5 | 70–75 | >98% |

Q. Which spectroscopic techniques are optimal for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm aromatic proton environments (δ 7.5–8.5 ppm for isophthalamide backbone) and chloro-substituted phenyl groups.

- LC-MS/MS : Positive ESI mode detects the molecular ion [M+H]⁺, with fragmentation patterns verifying the amide bonds and chlorophenyl substituents .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the isophthalamide core .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound derivatives be resolved?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For ambiguous cases (e.g., disordered Cl atoms or non-covalent interactions), supplement with Hirshfeld surface analysis and density functional theory (DFT) calculations. For example, in related bis-phenyl isophthalamides, π-π stacking (3.5–4.0 Å) and C-H···O hydrogen bonds dominate packing .

- Key Crystallographic Parameters (hypothetical example):

| Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | R-factor |

|---|---|---|---|---|---|---|---|

| P1 | 10.4 | 11.1 | 12.1 | 63.5 | 79.8 | 71.1 | 0.052 |

Q. What experimental strategies assess the metal-chelating potential of This compound?

- Methodological Answer :

- UV-Vis Titration : Monitor absorbance changes upon addition of metal ions (e.g., Cu²⁺, Hg²⁺) in ethanol/water. A bathochromic shift suggests ligand-to-metal charge transfer.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kₐ) and stoichiometry. For example, related isophthalamides show 1:1 binding with Cu²⁺ (log Kₐ ~4.5) .

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry (e.g., square planar vs. octahedral) for metal complexes .

Q. How can computational modeling predict the redox behavior of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G**) to determine:

- HOMO-LUMO gaps : Predict electron donor/acceptor capacity.

- Electrostatic Potential Maps : Identify reactive sites for oxidation (e.g., amide N-H) or reduction (chlorophenyl Cl atoms).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform vs. DMSO) to assess stability .

Toxicity and Environmental Impact

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodological Answer :

- Cell Viability Assays : Use human endothelial cells (e.g., HUVECs) treated with 10–100 µM compound. Measure cytotoxicity via MTT or GSH-Glo assays (e.g., EC₅₀ ~50 µM for related thiol-containing analogs) .

- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic vs. crystallographic bond-length measurements?

- Methodological Answer :

- SCXRD : Provides definitive bond lengths (e.g., C-Cl: 1.72–1.75 Å).

- DFT Optimization : Compare computed bond lengths (e.g., Gaussian09) with experimental XRD data. Discrepancies >0.05 Å suggest crystal packing effects or measurement errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.